molecular formula C12H24N2O3 B1531167 Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate CAS No. 900535-75-3

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate

Cat. No.: B1531167
CAS No.: 900535-75-3
M. Wt: 244.33 g/mol
InChI Key: OLQYUDUDNCDQPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1-chloropropan-2-ol under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H23N2O3
  • Molecular Weight : 229.33 g/mol

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its piperazine moiety suggests potential interactions with neurotransmitter receptors, which can influence cognitive and behavioral functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound's ability to protect astrocytes from oxidative stress induced by amyloid beta was also noted, indicating a neuroprotective effect.

Study Cell Line Effect Observed Concentration
Study 1Astrocytes62.98% cell viability in presence of Aβ100 μM
Study 2NeuronalInhibition of Aβ aggregation by 85%100 μM

In Vivo Studies

In vivo experiments have further elucidated the pharmacological profile of the compound. For example, studies involving scopolamine-induced oxidative stress in rats revealed that while the compound reduced malondialdehyde (MDA) levels, its efficacy was not as pronounced as other established treatments like galantamine.

Parameter Control Group MDA Levels This compound MDA Levels
MDA (μM)5.03.5

Pharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. It has been evaluated for its binding affinity at the human histamine H3 receptor, with some derivatives demonstrating significant antagonist activity. This suggests potential applications in treating conditions such as anxiety and cognitive disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer's Models : In a model of Alzheimer's disease, the compound improved cognitive function and reduced neuroinflammation markers.
  • Antioxidant Activity : The compound exhibited antioxidant properties that contributed to its protective effects against oxidative stress in neuronal cultures.

Properties

IUPAC Name

tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYUDUDNCDQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1M solution of borane tetrahydrofuran complex (12.00 mL, 12.00 mmol) in THF, was added dropwise to a stirred suspension of 2-(1-tert-butoxycarbonylpiperazin-4-yl)propionic acid (2.58 g, 10 mmol) in tetrahydrofuran (50 mL) at 0° C., over a period of 10 mins under nitrogen. The resulting solution was stirred at 60° C. for 8 h. This was quenched with acetic acid/water (10 ml, 1:2 mixture) and evaporated to dryness. The residue was dissolved in ethyl acetate (50 ml), washed with saturated sodium bicarbonate (25 ml) and water, dried over MgSO4, filtered and evaporated to dryness to give tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate (0.810 g, 33.2%)
[Compound]
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2.58 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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